molecular formula C11H17ClN2O B3095703 N~1~-(2-ethylphenyl)-beta-alaninamide hydrochloride CAS No. 1268990-71-1

N~1~-(2-ethylphenyl)-beta-alaninamide hydrochloride

Cat. No. B3095703
CAS RN: 1268990-71-1
M. Wt: 228.72
InChI Key: NPMSRFCSWYMQKK-UHFFFAOYSA-N
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Description

“N~1~-(2-ethylphenyl)-beta-alaninamide hydrochloride” is a chemical compound that falls under the category of amides . The compound contains a five-membered pyrrolidine ring, which is a common nitrogen heterocycle used widely by medicinal chemists . The compound’s IUPAC name is not available .


Synthesis Analysis

The synthesis of such compounds often involves complex organic chemistry reactions. For instance, the synthesis of piperazine derivatives, a similar class of compounds, includes cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

Amides, like “N~1~-(2-ethylphenyl)-beta-alaninamide hydrochloride”, generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding . The compound’s specific physical and chemical properties would need to be determined experimentally.

Scientific Research Applications

Herbicide Metabolism and Environmental Impact

  • Chloroacetamide Herbicides Metabolism : Studies on chloroacetamide herbicides, including substances structurally similar to N1-(2-ethylphenyl)-beta-alaninamide hydrochloride, reveal their metabolism in liver microsomes of both humans and rats. Key metabolic pathways involve complex activation leading to DNA-reactive compounds, with implications for carcinogenicity (Coleman, Linderman, Hodgson, & Rose, 2000).

  • Soil Adsorption and Herbicide Efficacy : Research on alachlor and metolachlor, closely related to N1-(2-ethylphenyl)-beta-alaninamide hydrochloride, demonstrates their adsorption behavior in soils. Their efficacy as herbicides is influenced by soil properties, with potential implications for environmental safety and agricultural practices (Peter & Weber, 1985).

Biochemical and Pharmacological Insights

  • Beta-Alanine Betaine Synthesis in Plants : Research on beta-alanine betaine synthesis, involving beta-alanine which is structurally similar to N1-(2-ethylphenyl)-beta-alaninamide hydrochloride, has been conducted. It explores its role in plant tolerance to stress, which could provide insights into stress resistance mechanisms in agriculture (Rathinasabapathi, Fouad, & Sigua, 2001).

  • Receptor Differentiation in Pharmaceuticals : Studies on structural modifications of certain compounds related to N1-(2-ethylphenyl)-beta-alaninamide hydrochloride have helped differentiate between various receptor populations in the human body. This has implications for developing targeted pharmaceuticals (Lands, Ludueña, & Buzzo, 1967).

Chemical Synthesis and Applications

  • Limitations in Chemical Synthesis : Research on N-hydroxysuccinimide esters, which are used in affinity chromatography and protein immobilization, highlights limitations relevant to beta-alanine derivatives. This research is important for optimizing chemical synthesis techniques (Wilchek & Miron, 1987).

  • Synthesis of D-cysteine-related Amino Acids : Studies on the synthesis of D-cysteine-related amino acids, involving beta-alanine analogs, offer insights into novel methods for producing amino acid derivatives. This has potential applications in pharmaceutical and biochemical research (Nagasawa et al., 1983).

Safety and Hazards

The safety data sheet for “N~1~-(2-ethylphenyl)-beta-alaninamide hydrochloride” indicates that it is intended for research and development use by, or directly under the supervision of, a technically qualified individual . It’s important to consult the safety data sheet for proper personal protective equipment (PPE) and handling instructions .

properties

IUPAC Name

3-amino-N-(2-ethylphenyl)propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-2-9-5-3-4-6-10(9)13-11(14)7-8-12;/h3-6H,2,7-8,12H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMSRFCSWYMQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-(2-ethylphenyl)-beta-alaninamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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